![molecular formula C28H35F3 B12340151 1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro- CAS No. 137529-42-1](/img/structure/B12340151.png)
1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro-: is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a butyl group and a bicyclohexyl moiety, along with three fluorine atoms at the 3, 4, and 5 positions. The unique structural features of this compound make it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- typically involves multi-step organic reactionsThe fluorination of the biphenyl ring is achieved using fluorinating agents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding biphenyl oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced biphenyl derivatives.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include biphenyl oxides, reduced biphenyl derivatives, and substituted biphenyl compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of liquid crystal materials and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Biphenyl, 3-fluoro-4’-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]-4-(trifluoromethyl)
- 1,1’-Biphenyl, 4’-[(trans,trans)-4’-ethyl[1,1’-bicyclohexyl]-4-yl]-3,4-difluoro-
- 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Uniqueness
1,1’-Biphenyl, 4’-[(trans,trans)-4’-butyl[1,1’-bicyclohexyl]-4-yl]-3,4,5-trifluoro- is unique due to its specific substitution pattern and the presence of both butyl and bicyclohexyl groups. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
137529-42-1 |
|---|---|
Molecular Formula |
C28H35F3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
5-[4-[4-(4-butylcyclohexyl)cyclohexyl]phenyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C28H35F3/c1-2-3-4-19-5-7-20(8-6-19)21-9-11-22(12-10-21)23-13-15-24(16-14-23)25-17-26(29)28(31)27(30)18-25/h13-22H,2-12H2,1H3 |
InChI Key |
ZMGKFOSWUXGRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)
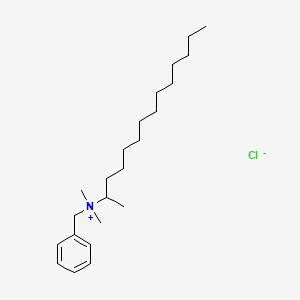
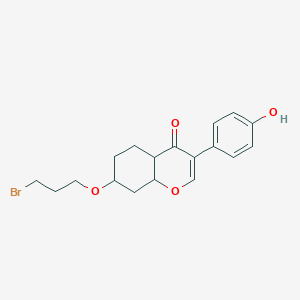
![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)

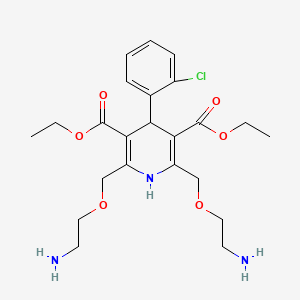
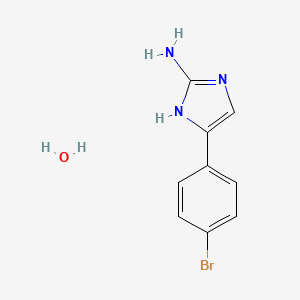
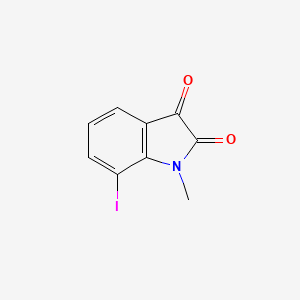
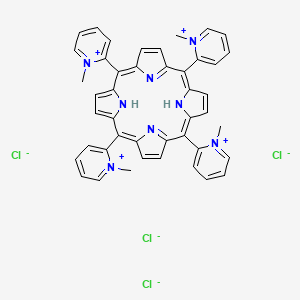
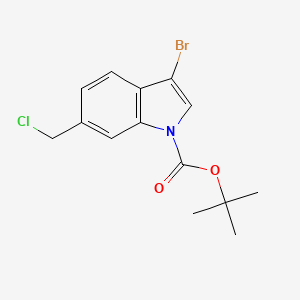
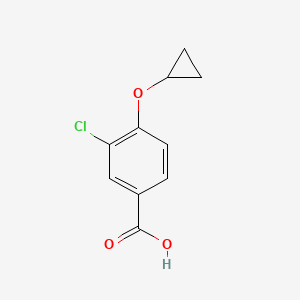
![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)
